2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid
Overview
Description
“2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid” is an organosulfide and amine derivative, carboxylic acid . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of a new series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for enzyme inhibition study along with cytotoxic behavior. Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate was converted to corresponding acid hydrazide by hydrazine hydrate in ethanol .
Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .
Chemical Reactions Analysis
The targeted bi-heterocyclic compounds were synthesized by stirring nucleophilic 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol with different acetamides electrophiles (one after another), in DMF using LiH as base and activator .
Physical and Chemical Properties Analysis
The chemical formula of “this compound” is C5H6N2O2S, with a molecular weight of 158.18. It has a density of 1.367 (estimate), a melting point of 130°C (dec.) (lit.), a boiling point of 399.0±17.0 °C (Predicted), a flash point of 195.1°C, and a water solubility of 6.5 g/L (20 ºC) .
Scientific Research Applications
Synthesis and Stereochemistry in Medicinal Chemistry
Rahman et al. (2005) describe the synthesis of novel compounds, including sulfanyl derivatives, from 10-undecenoic acid hydrazide, which are significant in stereochemistry and medicinal chemistry (Rahman et al., 2005).
Chemical Transformations and Derivative Formation
The work by Nedolya et al. (2018) focuses on the transformations of 2-[(methoxy-2-oxoethyl)sulfanyl]-5,6-dihydropyridine under acid catalysis, highlighting the formation of derivatives of 1,3-thiazolo[3,2-a]pyridine (Nedolya et al., 2018).
Ninhydrin Reactions in Organic Chemistry
Gein et al. (2019) discuss the synthesis of methyl 4-aryl-4-oxo-2-{4-[(1,3-thiazol-2-yl)-sulfamoyl]phenylamino}but-2-enoates and their reactions with ninhydrin, demonstrating the versatility of these compounds in organic chemistry (Gein et al., 2019).
Synthesis of Thiazole Carboxylates
Žugelj et al. (2009) report on the synthesis of (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, which are significant in the field of synthetic chemistry (Žugelj et al., 2009).
Ring-Closing Metathesis in Chemistry
Bates et al. (2004) describe a new protocol for the synthesis of 2-heterocylylacetic acid derivatives via ring-closing metathesis, a crucial technique in modern synthetic chemistry (Bates et al., 2004).
Antimicrobial Activity Study
Kadian et al. (2012) synthesized novel benzoxazine analogues, including sulfanyl derivatives, and evaluated their antibacterial activity, contributing to pharmaceutical research (Kadian et al., 2012).
Pharmacological Properties in Drug Discovery
Maliszewska-Guz et al. (2005) explored the cyclization of thiosemicarbazides to triazole and thiadiazole derivatives and evaluated their pharmacological properties, emphasizing their relevance in drug discovery (Maliszewska-Guz et al., 2005).
Antidiabetic Agents in Therapeutic Chemistry
Abbasi et al. (2020) synthesized novel bi-heterocycles as potential anti-diabetic agents, highlighting the role of sulfanyl derivatives in therapeutic chemistry (Abbasi et al., 2020).
Antihypertensive α-Blocking Agents in Pharmacology
Abdel-Wahab et al. (2008) synthesized thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents, demonstrating the pharmaceutical application of these compounds (Abdel-Wahab et al., 2008).
Heterocyclic γ-Amino Acids in Protein Mimetics
Mathieu et al. (2015) developed a chemical route to heterocyclic γ-amino acids, essential in designing protein mimetics (Mathieu et al., 2015).
Mechanism of Action
Target of Action
The primary target of the compound 2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls .
Mode of Action
The compound this compound interacts with its target enzyme, potentially inhibiting its function . This interaction could lead to the disruption of peptidoglycan synthesis, thereby affecting the integrity of the bacterial cell wall .
Biochemical Pathways
The action of this compound affects the peptidoglycan biosynthesis pathway . By inhibiting the function of UDP-N-acetylmuramate/L-alanine ligase, the compound disrupts the production of peptidoglycan, which is essential for maintaining the structure and integrity of bacterial cell walls .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial cell wall synthesis . This disruption can lead to the weakening of the bacterial cell wall, potentially causing cell lysis and death .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s solubility could affect its absorption and distribution within the body . Additionally, factors such as pH and temperature could potentially impact the compound’s stability and interaction with its target enzyme .
Biochemical Analysis
Biochemical Properties
2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The thiazole ring in its structure allows it to participate in nucleophilic and electrophilic substitution reactions. This compound has been shown to inhibit certain enzymes, such as alpha-glucosidase, which is involved in carbohydrate metabolism . Additionally, it interacts with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to influence cell function by modulating cell signaling pathways and gene expression. For instance, this compound can affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Furthermore, it impacts cellular metabolism by inhibiting enzymes like alpha-glucosidase, which can alter glucose metabolism and energy production within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific enzymes and proteins, inhibiting or activating their functions. For example, its interaction with alpha-glucosidase results in the inhibition of this enzyme, leading to reduced glucose breakdown . Additionally, this compound can modulate the activity of proteins involved in cell signaling pathways, thereby influencing cellular responses and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. This compound has shown stability under various conditions, making it suitable for long-term studies Long-term exposure to this compound has been observed to maintain its inhibitory effects on enzymes like alpha-glucosidase, suggesting sustained biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as enzyme inhibition and anti-inflammatory properties without significant toxicity . At higher doses, toxic effects may be observed, including potential damage to liver and kidney tissues . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes like alpha-glucosidase . This interaction affects the metabolic flux of glucose, altering its breakdown and utilization within cells. Additionally, this compound may influence other metabolic pathways by modulating the activity of enzymes involved in lipid and protein metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake into cells, where it can exert its biochemical effects . The distribution of this compound within tissues is influenced by its interactions with binding proteins, which can affect its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications Its localization within cells can influence its interactions with enzymes and proteins, thereby modulating its biochemical effects
Properties
IUPAC Name |
2-[(2-amino-1,3-thiazol-4-yl)methylsulfanyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S2/c7-6-8-4(2-12-6)1-11-3-5(9)10/h2H,1,3H2,(H2,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGCGBONOSWMAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)CSCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653409 | |
Record name | {[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874508-46-0 | |
Record name | {[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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